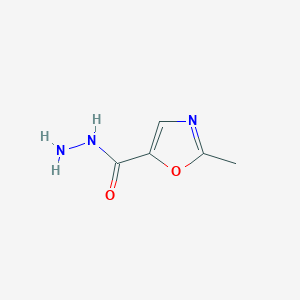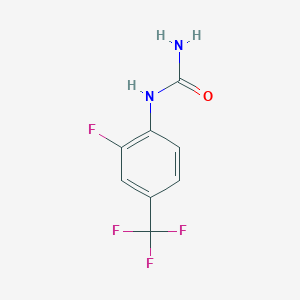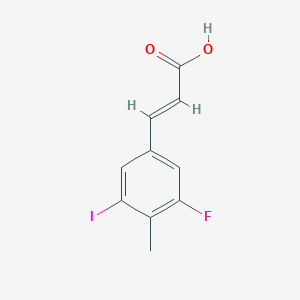
3-Fluoro-5-iodo-4-methylcinnamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-iodo-4-methylcinnamic acid is an organic compound with the molecular formula C10H8FIO2 It is a derivative of cinnamic acid, characterized by the presence of fluorine, iodine, and a methyl group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-iodo-4-methylcinnamic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzaldehyde and iodobenzene.
Reaction Conditions: The key step involves a Heck coupling reaction, where 3-fluoro-4-methylbenzaldehyde is reacted with iodobenzene in the presence of a palladium catalyst and a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures (around 100-120°C).
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-iodo-4-methylcinnamic acid undergoes various chemical reactions, including:
Substitution Reactions: The presence of iodine makes it susceptible to nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Sonogashira couplings to form biaryl and alkyne derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like tetrahydrofuran (THF) are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted cinnamic acids with various functional groups.
Oxidation and Reduction: Products include carboxylic acids and alcohols.
Coupling Reactions: Products include biaryl and alkyne derivatives.
Scientific Research Applications
3-Fluoro-5-iodo-4-methylcinnamic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-iodo-4-methylcinnamic acid depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the growth of microbial cells by interfering with cell wall synthesis or DNA replication.
Chemical Reactions: In synthetic applications, the compound acts as a reactive intermediate, participating in various coupling and substitution reactions to form desired products.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methylcinnamic acid
- 5-Iodo-4-methylcinnamic acid
- 3-Fluoro-5-iodocinnamic acid
Uniqueness
3-Fluoro-5-iodo-4-methylcinnamic acid is unique due to the simultaneous presence of fluorine, iodine, and a methyl group on the aromatic ring. This combination of substituents imparts distinct chemical reactivity and potential biological activity compared to other cinnamic acid derivatives.
Properties
Molecular Formula |
C10H8FIO2 |
|---|---|
Molecular Weight |
306.07 g/mol |
IUPAC Name |
(E)-3-(3-fluoro-5-iodo-4-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8FIO2/c1-6-8(11)4-7(5-9(6)12)2-3-10(13)14/h2-5H,1H3,(H,13,14)/b3-2+ |
InChI Key |
WVKCIDZWHPLQCE-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1I)/C=C/C(=O)O)F |
Canonical SMILES |
CC1=C(C=C(C=C1I)C=CC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



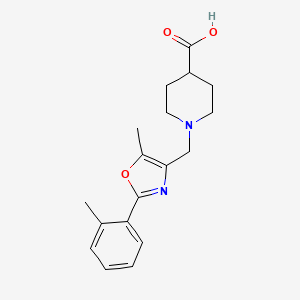
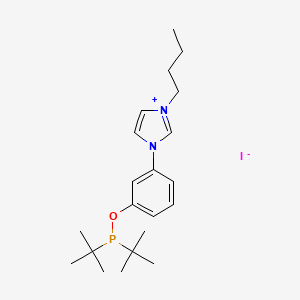
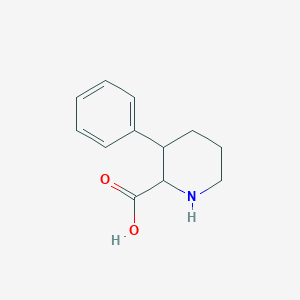
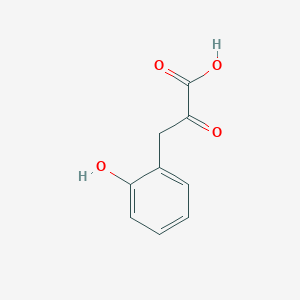
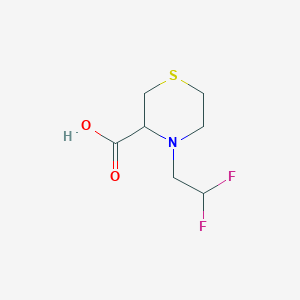
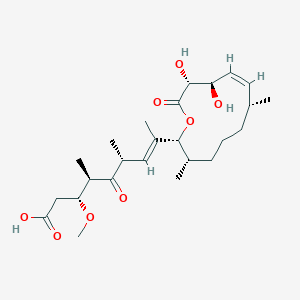

![Ethyl 5-(chlorocarbonyl)-3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B12855937.png)
![(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12855938.png)
